molecular formula C12H11N3O2 B12921765 (5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one CAS No. 65954-89-4

(5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one

Cat. No.: B12921765
CAS No.: 65954-89-4
M. Wt: 229.23 g/mol
InChI Key: FGTZCVGIFPOOSE-JTQLQIEISA-N
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Description

(S)-5-((1H-Indol-3-yl)methyl)-2-aminooxazol-4(5H)-one is a compound that features an indole moiety linked to an aminooxazolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-((1H-Indol-3-yl)methyl)-2-aminooxazol-4(5H)-one typically involves the reaction of indole derivatives with aminooxazolone precursors. One common method includes the use of base-promoted reactions where indole derivatives react with aldehydes and ammonium salts to form the desired product . The reaction conditions often involve mild temperatures and the use of organic solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Microflow rapid generation and substitution methods have been developed to produce (1H-indol-3-yl)methyl electrophiles, which can then be used to synthesize the target compound .

Chemical Reactions Analysis

Types of Reactions

(S)-5-((1H-Indol-3-yl)methyl)-2-aminooxazol-4(5H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can produce halogenated indole compounds .

Scientific Research Applications

(S)-5-((1H-Indol-3-yl)methyl)-2-aminooxazol-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-5-((1H-Indol-3-yl)methyl)-2-aminooxazol-4(5H)-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as apoptosis and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5-((1H-Indol-3-yl)methyl)-2-aminooxazol-4(5H)-one is unique due to its combination of the indole and aminooxazolone structures, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

65954-89-4

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

(5S)-2-amino-5-(1H-indol-3-ylmethyl)-1,3-oxazol-4-one

InChI

InChI=1S/C12H11N3O2/c13-12-15-11(16)10(17-12)5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,10,14H,5H2,(H2,13,15,16)/t10-/m0/s1

InChI Key

FGTZCVGIFPOOSE-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H]3C(=O)N=C(O3)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N=C(O3)N

Origin of Product

United States

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